8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, also known as 8-methoxy-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl-2H-chromen-2-one, is an organic compound that belongs to the class of chalcones. Chalcones are characterized by a carbon-carbon double bond conjugated with a carbonyl group and are linked to two aromatic rings. This specific compound features a chromone ring system, which contributes to its unique chemical properties and biological activities. The molecular formula of this compound is with a molecular weight of approximately 396.4 g/mol .
This compound can be classified under several categories:
Chalcones, including this compound, have been studied for their various biological activities, which include anti-inflammatory, antioxidant, and anticancer properties. The presence of multiple methoxy groups enhances the compound's reactivity and potential bioactivity.
The synthesis of 8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves a multi-step process. The primary method is the condensation reaction between 2H-chromen-2-one and 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride. This reaction is generally performed in the presence of bases such as pyridine or triethylamine and requires refluxing in solvents like dichloromethane or toluene for several hours.
Technical Details:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield .
The molecular structure of 8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is characterized by:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 396.4 g/mol |
InChI | InChI=1S/C22H20O7 |
SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=C(C=C3OC)OC)OC |
The structure exhibits significant conjugation between the chromone and phenyl moieties, which influences its electronic properties and biological activity.
8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one can participate in various chemical reactions typical for chalcones:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives .
The mechanism of action for this compound primarily involves its interaction with biological targets:
Compounds similar to this one have been reported to interact with various targets such as:
While specific physical properties like density and melting point are not extensively documented for this compound, general properties can be inferred from similar chalcone derivatives.
Key chemical properties include:
The presence of multiple methoxy groups suggests enhanced lipophilicity and potential bioactivity through increased membrane permeability .
8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one holds promise in various scientific fields:
Research into this compound continues to expand its potential applications across medicinal chemistry and beyond .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: